molecular formula C18H21N5O3 B3572686 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-ethyl-6-methylphenyl)acetamide

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B3572686
M. Wt: 355.4 g/mol
InChI Key: CNSQAYSNXQIXCO-UHFFFAOYSA-N
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Description

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a useful research compound. Its molecular formula is C18H21N5O3 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.16443955 g/mol and the complexity rating of the compound is 583. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroprotective and MAO-B Inhibitory Activities

A study by Mitkov et al. (2022) focused on synthesizing semi- and thiosemicarbazides containing a methylxanthine moiety for in vitro neuroprotective and MAO-B inhibitory activities. They identified a derivative, 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[(methylcarbamothio-yl)amino]acetamide, as the most promising structure with low neurotoxicity and high neuroprotection and MAO B inhibitory activity of 28% (Mitkov et al., 2022).

Synthesis of New Thiadiazepino-Purine Ring Systems

Hesek and Rybár (1994) synthesized new [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems, demonstrating the versatility of purine derivatives in creating novel compounds with potential applications in various fields (Hesek & Rybár, 1994).

Antitumor Activity in Cancer Cell Lines

Sultani et al. (2017) synthesized new 2-methyl-2-[(1,3-Diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N- substituted arylacetamides. They evaluated the antitumor activity of these purine-based compounds on breast cancer (MCF7) and leukemic cancer (K562) cell lines, showing significant potential for cancer treatment (Sultani et al., 2017).

Synthesis and Evaluation of Xanthineacetic Acid Derivatives

Peikov et al. (1995) investigated the synthesis of ester derivatives of dimethylxanthines from theophylline- and 7-theophylline acetic acids. Their study revealed new compounds with less toxicity than aminophylline and a strong bronchodilating effect on induced spasms in guinea pig trachea, highlighting their potential in respiratory therapy (Peikov et al., 1995).

Development of Antifungal Agents

Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent antifungal agents against Candida and Aspergillus species. Their research into improving plasmatic stability while maintaining antifungal activity led to the discovery of promising compounds for treating various fungal infections (Bardiot et al., 2015).

Crystal Structure Analysis

Carvalho et al. (2007) synthesized and crystallized 7-(5-Carboxy­pent­yl)-1,3-dimethylxanthine monohydrate, contributing to the understanding of hydrogen bonding and layer formation in crystal structures, which is vital for the development of new materials and drugs (Carvalho et al., 2007).

Selective Antagonist Ligand for A2B Adenosine Receptors

Baraldi et al. (2004) developed MRE 2029-F20 as a selective antagonist ligand of A2B adenosine receptors, valuable for pharmacological characterization of this receptor subtype, which is important in understanding various physiological processes and developing targeted therapies (Baraldi et al., 2004).

Properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-5-12-8-6-7-11(2)14(12)20-13(24)9-23-10-19-16-15(23)17(25)22(4)18(26)21(16)3/h6-8,10H,5,9H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSQAYSNXQIXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-ethyl-6-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-ethyl-6-methylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-ethyl-6-methylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-ethyl-6-methylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-ethyl-6-methylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-ethyl-6-methylphenyl)acetamide

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